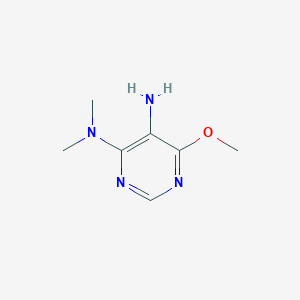

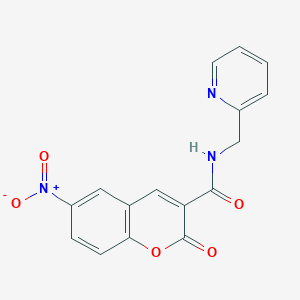

![molecular formula C21H20N4O3 B2858869 6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-07-7](/img/structure/B2858869.png)

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, commonly known as DPP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and studied for its unique properties that make it a potential candidate for drug development.

Scientific Research Applications

Pharmaceutical Research

This compound belongs to the pyrazolopyridazine class, which is known for its pharmacological properties. It can be used as a scaffold for developing new drugs with potential therapeutic effects. For instance, derivatives of pyrazolopyridazine have been studied for their anti-inflammatory and analgesic activities .

Material Science

The dimethoxybenzyl group in the compound could be utilized in the synthesis of advanced materials. For example, it can serve as a precursor for creating polymers with specific optical properties or as a building block for dendrimers in material science applications .

Catalysis

Due to the presence of a benzyl group, this compound could act as a ligand in catalytic systems. It might be involved in the development of new catalytic processes that facilitate reactions under milder conditions, enhancing efficiency and selectivity .

Biological Studies

The structural motif of pyrazolopyridazine is present in molecules that interact with biological targets. This compound could be used to study protein-ligand interactions, aiding in the understanding of disease mechanisms and the discovery of new biological pathways .

Chemical Synthesis

As a versatile chemical intermediate, this compound can be used in the synthesis of complex molecules. Its reactivity could be exploited to create a variety of derivatives, expanding the toolkit available for synthetic chemists .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its unique spectral properties. It might assist in the development of new analytical methods for detecting or quantifying other substances .

Mechanism of Action

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests that it may act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to identify the exact biochemical pathways it affects. The compound’s structure suggests potential involvement in pathways related to aromatic thiolates .

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group suggests that it may enhance the compound’s solubility, potentially improving its absorption and distribution .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

properties

IUPAC Name |

6-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-14-19-12-22-25(16-7-5-4-6-8-16)20(19)21(26)24(23-14)13-15-9-17(27-2)11-18(10-15)28-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLMFWRNOICKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)

![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)

![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)